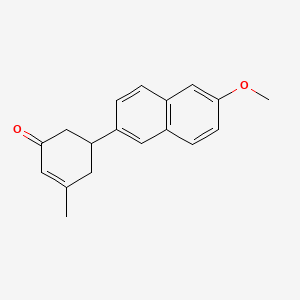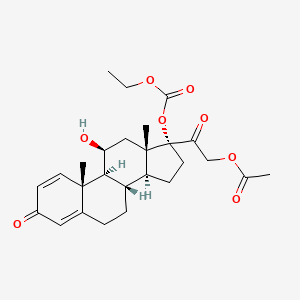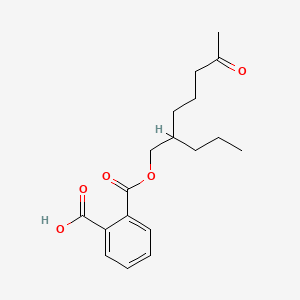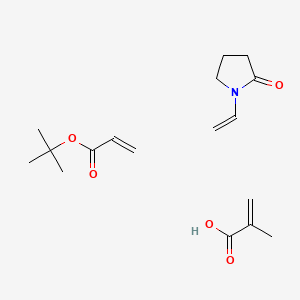
N-Desalkyl Itraconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desalkyl Itraconazole is a metabolite of itraconazole, a triazole antifungal agent. Itraconazole is commonly used for the prevention and treatment of fungal infections. This compound is formed through the metabolic process mediated by cytochrome P450 3A4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Desalkyl Itraconazole is synthesized from itraconazole through a metabolic reaction involving cytochrome P450 3A4. The process involves the removal of an alkyl group from itraconazole .
Industrial Production Methods
it can be isolated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desalkyl Itraconazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetonitrile and ammonium acetate. The reactions are typically carried out under isocratic elution conditions .
Major Products Formed
The major products formed from the reactions of this compound include hydroxy-itraconazole and keto-itraconazole .
Applications De Recherche Scientifique
N-Desalkyl Itraconazole has several scientific research applications, including:
Chemistry: It is used in studies involving the metabolism of itraconazole and its derivatives.
Biology: It is used to understand the metabolic pathways and the role of cytochrome P450 3A4 in drug metabolism.
Medicine: It is used in therapeutic drug monitoring to ensure optimal dosing of itraconazole in patients.
Mécanisme D'action
N-Desalkyl Itraconazole exerts its effects by inhibiting the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition is achieved through the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Desalkyl Itraconazole include:
- Hydroxy-itraconazole
- Keto-itraconazole
- Itraconazole
Uniqueness
This compound is unique due to its specific metabolic pathway and its role as a metabolite of itraconazole. Unlike hydroxy-itraconazole and keto-itraconazole, this compound is formed through the removal of an alkyl group .
Propriétés
IUPAC Name |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAPZOQKYAPBHI-DLFZDVPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl2N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89848-41-9 |
Source


|
| Record name | N-Desalkyl-itraconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESALKYL-ITRACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123KG715O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is known about the potency of N-Desalkyl-itraconazole as a CYP3A4 inhibitor compared to Itraconazole and its other metabolites?
A1: N-Desalkyl-itraconazole demonstrates significant potency as a CYP3A4 inhibitor. In vitro studies using human liver microsomes have shown that it exhibits an unbound IC50 value of 0.4 nM, indicating a higher inhibitory potency compared to Itraconazole (unbound IC50 of 6.1 nM) and its other metabolites, Hydroxy-itraconazole (unbound IC50 of 4.6 nM) and Keto-itraconazole (unbound IC50 of 7.0 nM) [].
Q2: Does the inhibition of CYP3A4 by Itraconazole metabolites, including N-Desalkyl-itraconazole, contribute to the overall drug-drug interaction potential of Itraconazole in a clinical setting?
A2: While in vitro data clearly demonstrates the potent CYP3A4 inhibition by N-Desalkyl-itraconazole and other Itraconazole metabolites [, ], further research is needed to establish their individual contributions to the overall drug-drug interaction potential of Itraconazole in vivo.
Q3: Are there analytical methods available to specifically measure the concentration of N-Desalkyl-itraconazole in human plasma?
A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of Itraconazole and its metabolites, including N-Desalkyl-itraconazole, in human plasma [, , ]. These methods provide the sensitivity and specificity needed to quantify these compounds in biological samples for research and clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)
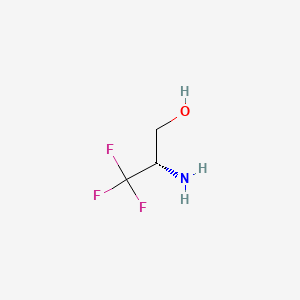
![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
